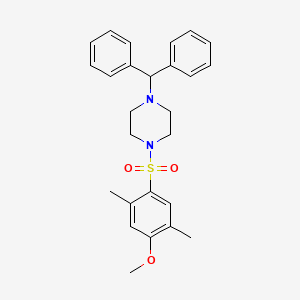
1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine, commonly known as DMP777, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
DMP777 acts as a potent inhibitor of voltage-gated calcium channels, which are critical for neurotransmitter release and other cellular processes. By blocking calcium influx into cells, DMP777 can modulate cellular signaling pathways and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that DMP777 can modulate neurotransmitter release in the brain and affect the function of ion channels and receptors in various cell types. It has also been shown to have anti-inflammatory and analgesic effects, making it a potentially valuable tool for investigating pain pathways and inflammatory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMP777 is its high potency and specificity for calcium channels, making it a valuable tool for investigating cellular signaling pathways and physiological processes. However, its use is limited by its relatively short half-life and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on DMP777. One area of interest is the development of new analogs with improved potency and selectivity for specific calcium channel subtypes. Another area of interest is the investigation of DMP777's effects on other physiological processes, such as immune function and cell proliferation. Additionally, DMP777 could be used as a tool for investigating the mechanisms underlying various diseases and disorders, such as epilepsy and chronic pain.
Méthodes De Synthèse
The synthesis of DMP777 involves several steps, starting with the reaction of diphenylmethanol with piperazine to form 1-(diphenylmethyl)piperazine. This intermediate is then reacted with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride to yield the final product, DMP777. The synthesis process has been optimized and refined over the years to improve yield and purity.
Applications De Recherche Scientifique
DMP777 has been used in a wide range of scientific research applications, including studies on neurotransmitter release, ion channel function, and receptor binding. It has also been used to investigate the effects of various drugs and compounds on cellular signaling pathways and physiological processes.
Propriétés
IUPAC Name |
1-benzhydryl-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-20-19-25(21(2)18-24(20)31-3)32(29,30)28-16-14-27(15-17-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRBEYZLCWAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)
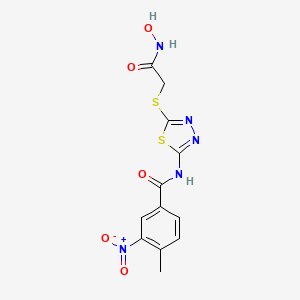
![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)
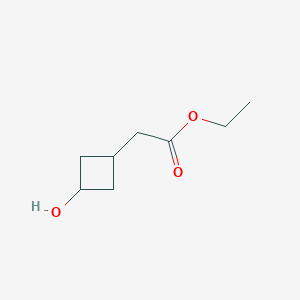
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)
![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2995910.png)
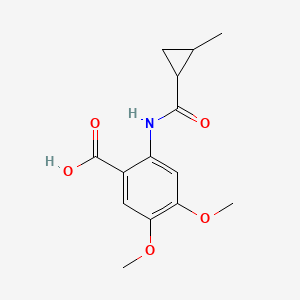
![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)

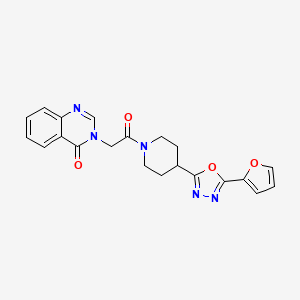

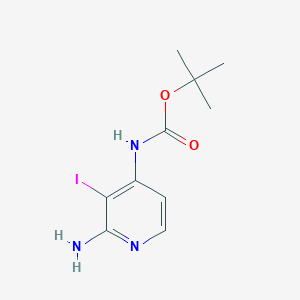
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995921.png)